N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

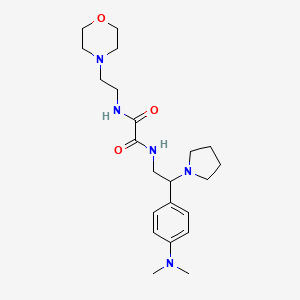

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethylenedioxalamide) core. Key structural features include:

- A morpholinoethyl substituent, contributing to solubility and hydrogen-bonding capacity.

- A pyrrolidin-1-yl moiety, which could influence conformational flexibility and receptor interactions.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O3/c1-25(2)19-7-5-18(6-8-19)20(27-10-3-4-11-27)17-24-22(29)21(28)23-9-12-26-13-15-30-16-14-26/h5-8,20H,3-4,9-17H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCCXENJOQWNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound with a complex structure that suggests potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure includes:

- Dimethylamino group : Known for its role in enhancing the lipophilicity and bioavailability of drugs.

- Pyrrolidine ring : Often associated with various biological activities, including modulation of neurotransmitter systems.

- Oxalamide moiety : This functional group may contribute to the compound's interaction with specific biological targets.

The molecular formula is , with a molecular weight of approximately 408.5 g/mol .

Preliminary studies indicate that this compound may interact with several biological targets, including:

- Acetylcholinesterase (AChE) : Compounds with similar structural features have shown inhibitory activity against AChE, which is critical for neurotransmission regulation .

- Monoamine transporters : The dimethylamino group may enhance the compound's affinity for serotonin and dopamine transporters, potentially implicating it in mood modulation and cognitive enhancement .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's inhibitory effects on AChE and other enzymes. The results are summarized in the following table:

| Compound | Target Enzyme | IC50 (μmol/L) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| N1-(...) | AChE | 0.15 | 27.4 |

| Rivastigmine | AChE | 10.54 | 0.02 |

The above data indicate that N1-(...) exhibits potent inhibitory activity against AChE, significantly outperforming rivastigmine, a known AChE inhibitor .

Case Studies

A recent study investigated the pharmacological profile of compounds structurally related to N1-(...) and found that modifications to the amine groups significantly affected their bioactivity. For instance, compounds with tertiary amines showed enhanced AChE inhibition compared to those with primary or secondary amines, highlighting the importance of structural optimization in drug design .

Potential Applications

Given its structural characteristics and preliminary biological activity findings, N1-(...) may have potential applications in:

- Neurodegenerative diseases : Due to its AChE inhibitory properties, it could be explored as a treatment for conditions like Alzheimer's disease.

- Pain management : Some derivatives have shown analgesic properties, suggesting a possible role in pain relief therapies .

Scientific Research Applications

Anticancer Activity

Research has indicated that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest.

Case Study: Breast Cancer Cells

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.

Case Study: Antibacterial Efficacy

In vitro studies revealed significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL against Staphylococcus aureus, indicating its potential utility in addressing antibiotic resistance.

Organic Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes key synthetic routes:

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine ring through cyclization reactions. |

| 2 | Introduction of the dimethylamino group via nucleophilic substitution. |

| 3 | Coupling with morpholinoethyl derivatives to form the oxalamide linkage. |

Optimizing these synthetic routes is crucial for maximizing yield and purity, often employing advanced techniques like continuous flow reactors.

Materials Science

Beyond biological applications, this compound's unique chemical structure allows for exploration in materials science, particularly in creating novel polymers or drug delivery systems. Its ability to interact with various biological targets makes it a candidate for developing targeted drug delivery mechanisms.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound across different cell lines:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 | 15.2 | Apoptosis induction |

| Study 2 | HeLa | 12.8 | Cell cycle arrest |

| Study 3 | E. coli | 5.0 | Inhibition of cell wall synthesis |

These studies provide foundational insights into the compound's efficacy and mechanisms, paving the way for further research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound shares structural homology with other oxalamides and amides. Key comparisons include:

Key Observations :

- Compared to the chlorophenyl-thiazole acetamide in , the target compound lacks a heteroaromatic ring but includes a pyrrolidine group, which may reduce metabolic instability .

Pharmacological and Toxicological Comparisons

Key Findings :

- The oxalamides in exhibit exceptionally high safety margins due to minimal human exposure (0.0002 μg/kg/day) . If the target compound is intended for flavoring, similar safety may apply.

- The absence of a thiazole ring (as in ) may reduce hepatotoxicity risks associated with CYP450 metabolism .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s morpholinoethyl group balances lipophilicity and solubility, making it more bioavailable than ’s chlorophenyl-thiazole analog.

- Compared to No. 1769/1770, the target compound’s dimethylaminophenyl group may increase receptor affinity but reduce metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.